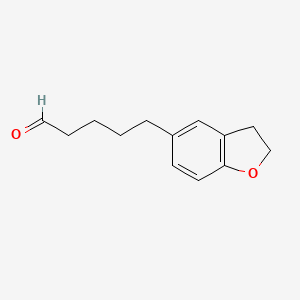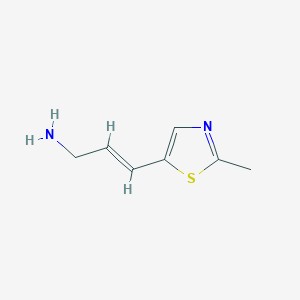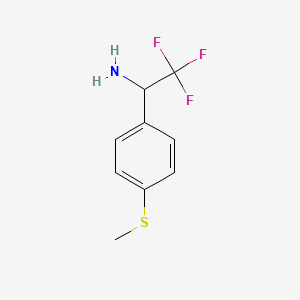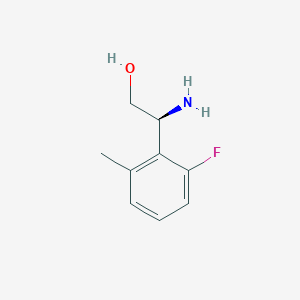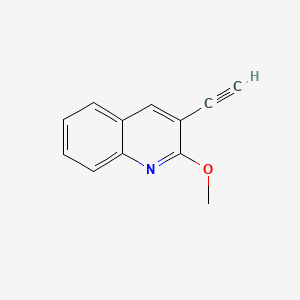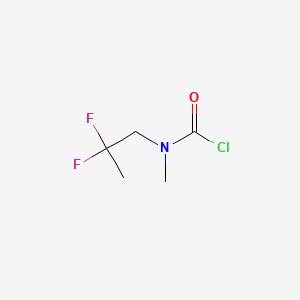
N-(2,2-difluoropropyl)-N-methylcarbamoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride: is a chemical compound with the molecular formula C5H8ClF2NO and a molecular weight of 171.6 g/mol. This compound has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of 2,2-difluoropropylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-difluoropropyl)-N-methylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, and other non-polar solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and activity. It is also explored for its potential use in drug development due to its ability to introduce fluorine atoms into organic molecules, which can improve the pharmacokinetic properties of drugs.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism of action of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of stable carbamate, urea, or thiocarbamate linkages. These reactions are facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
- N-(2,2-difluoropropyl)-N-methylcarbamate
- N-(2,2-difluoropropyl)-N-methylurea
- N-(2,2-difluoropropyl)-N-methylthiocarbamate
Uniqueness: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable intermediate in the synthesis of various fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C5H8ClF2NO |
|---|---|
Poids moléculaire |
171.57 g/mol |
Nom IUPAC |
N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClF2NO/c1-5(7,8)3-9(2)4(6)10/h3H2,1-2H3 |
Clé InChI |
SFSUBCXOJPWXOB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


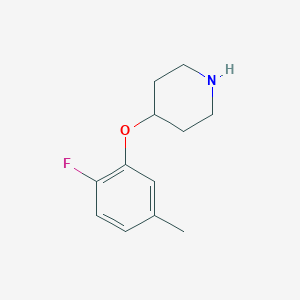

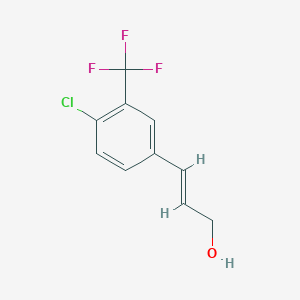
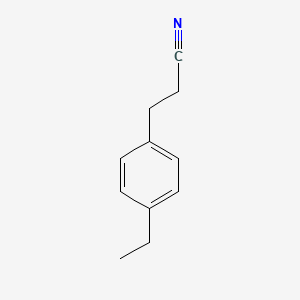
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

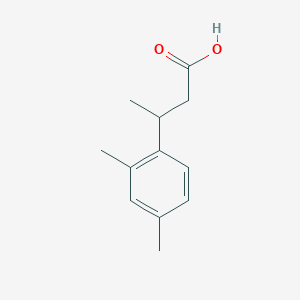
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
